molecular formula C9H8Br2O2 B3229460 2,6-Dibromo-4-methylbenzoic acid methyl ester CAS No. 128733-75-5

2,6-Dibromo-4-methylbenzoic acid methyl ester

Cat. No.: B3229460
CAS No.: 128733-75-5
M. Wt: 307.97 g/mol
InChI Key: MUAVUJNELQOPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-methylbenzoic acid methyl ester typically involves the bromination of 4-methylbenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the 2 and 6 positions .

The esterification process involves reacting the brominated benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to achieve high yields of the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-methylbenzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-methylbenzoic acid methyl ester depends on its specific application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The bromine atoms and ester group play a crucial role in binding to the enzyme’s active site, leading to inhibition .

In drug development, the compound’s mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The bromine atoms enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-methylbenzoic acid methyl ester is unique due to the presence of both bromine atoms and the ester group, which confer distinct chemical reactivity and biological activity. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions. The ester group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

methyl 2,6-dibromo-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAVUJNELQOPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-methylbenzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-methylbenzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-4-methylbenzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-4-methylbenzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-4-methylbenzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-4-methylbenzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.